molecular formula C8H6ClN B142107 5-Chloroindole CAS No. 17422-32-1

5-Chloroindole

Cat. No. B142107
CAS RN: 17422-32-1
M. Wt: 151.59 g/mol
InChI Key: MYTGFBZJLDLWQG-UHFFFAOYSA-N
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Patent
US05132319

Procedure details

To a suspension of NaH 60% dispersion in oil (1.52 g, 38 mmol) in DMF (50 mL) at r.t. there was added, in portions, 5-chloroindole (5.0 g, 33 mol) and the mixture was stirred for 30 minutes. There was added ethyl bromoacetate (7.44 g, 44 mmol) and the mixture was stirred for a further 5 hours. H2O (200 mL) was added and the mixture was extracted with Et2O. These extracts were washed with H2O, dried over MgSO4 and evaporated to a crude oily residue. Chromatography on silica gel, eluting with 5% EtOAc in toluene, afforded the ethyl ester of the title compound contaminated with some 5-chloroindole. This mixture was dissolved in EtOH (100 mL) and 2.5N aqueous NaOH was added (50 mL). The mixture was stirred at r.t. for 2 hours, then concentrated to a small volume. This residue was partitioned between H2O and Et2O, and by acidification of the aqueous fraction with 6N aqueous HCl, the title compound precipitated. The precipitate was filtered, washed with H2O and air-dried to afford the pure title product as a cream-colored solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.Br[CH2:14][C:15]([O:17]CC)=[O:16].O>CN(C=O)C>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:7]2.[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.52 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
7.44 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
WASH
Type
WASH
Details
These extracts were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a crude oily residue
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with 5% EtOAc in toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)CC(=O)O
Name
Type
product
Smiles
ClC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05132319

Procedure details

To a suspension of NaH 60% dispersion in oil (1.52 g, 38 mmol) in DMF (50 mL) at r.t. there was added, in portions, 5-chloroindole (5.0 g, 33 mol) and the mixture was stirred for 30 minutes. There was added ethyl bromoacetate (7.44 g, 44 mmol) and the mixture was stirred for a further 5 hours. H2O (200 mL) was added and the mixture was extracted with Et2O. These extracts were washed with H2O, dried over MgSO4 and evaporated to a crude oily residue. Chromatography on silica gel, eluting with 5% EtOAc in toluene, afforded the ethyl ester of the title compound contaminated with some 5-chloroindole. This mixture was dissolved in EtOH (100 mL) and 2.5N aqueous NaOH was added (50 mL). The mixture was stirred at r.t. for 2 hours, then concentrated to a small volume. This residue was partitioned between H2O and Et2O, and by acidification of the aqueous fraction with 6N aqueous HCl, the title compound precipitated. The precipitate was filtered, washed with H2O and air-dried to afford the pure title product as a cream-colored solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.44 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.Br[CH2:14][C:15]([O:17]CC)=[O:16].O>CN(C=O)C>[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:14][C:15]([OH:17])=[O:16])[CH:8]=[CH:7]2.[Cl:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
1.52 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
7.44 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O
WASH
Type
WASH
Details
These extracts were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to a crude oily residue
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with 5% EtOAc in toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C2C=CN(C2=CC1)CC(=O)O
Name
Type
product
Smiles
ClC=1C=C2C=CNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.